Benzoic acid, 4-(1-hexyn-1-yl)-
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Overview
Description
Benzoic acid, 4-(1-hexyn-1-yl)-, also known as 4-hexynoic acid, is a carboxylic acid with the chemical formula C10H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(1-hexyn-1-yl)- can be achieved through various methods. One common method involves the reaction of benzoic acid with 1-hexyne in the presence of a catalyst. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .
Industrial Production Methods
Industrial production of Benzoic acid, 4-(1-hexyn-1-yl)- often employs the partial oxidation of toluene. This process uses oxygen gas and catalysts like manganese or cobalt naphthenates to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-hexyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, such as halogenation, where it reacts with halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with a suitable catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the compound, such as hexanoic acid derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(1-hexyn-1-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(1-hexyn-1-yl)- involves its interaction with various molecular targets and pathways. It is metabolized by butyrate-CoA ligase into an intermediate product, benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid . This metabolic pathway is crucial for its antimicrobial and preservative properties.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid widely used as a food preservative.
Salicylic acid: An aromatic acid with hydroxyl and carboxyl groups, commonly used in skincare products.
4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group, used in the production of parabens.
Uniqueness
Benzoic acid, 4-(1-hexyn-1-yl)- is unique due to its hexynyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specialized applications, such as in the synthesis of complex organic molecules and in industrial processes.
Properties
IUPAC Name |
4-hex-1-ynylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSWQRWLDUJQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440722 |
Source
|
Record name | Benzoic acid, 4-(1-hexynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180516-85-2 |
Source
|
Record name | Benzoic acid, 4-(1-hexynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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